molecular formula C7H8OS B121107 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) CAS No. 156386-50-4

3-Thiophenecarboxaldehyde,2-ethyl-(9ci)

Cat. No.: B121107
CAS No.: 156386-50-4
M. Wt: 140.2 g/mol
InChI Key: BZJVXWRAUTYFQJ-UHFFFAOYSA-N
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Description

3-Thiophenecarboxaldehyde,2-ethyl-(9ci) is an organic compound with the molecular formula C7H8OS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an ethyl group at the second position and a formyl group at the third position on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) can be achieved through several methods. One common approach involves the formylation of 2-ethylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxaldehyde,2-ethyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under appropriate conditions.

Major Products Formed

    Oxidation: 2-Ethyl-3-thiophenecarboxylic acid.

    Reduction: 2-Ethyl-3-hydroxymethylthiophene.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Thiophenecarboxaldehyde,2-ethyl-(9ci) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophenecarboxaldehyde,2-ethyl-(9ci) is unique due to the specific positioning of the ethyl and formyl groups on the thiophene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

156386-50-4

Molecular Formula

C7H8OS

Molecular Weight

140.2 g/mol

IUPAC Name

2-ethylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3

InChI Key

BZJVXWRAUTYFQJ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CS1)C=O

Canonical SMILES

CCC1=C(C=CS1)C=O

Synonyms

3-Thiophenecarboxaldehyde, 2-ethyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-ethylthiophene, A7, (8.9 g, 0.0465 mol) in 50 mL of diethyl ether was cooled to -78° C., and a solution of n-BuLi (29.0 mL, 1.6M) in hexanes was added dropwise. When the addition was complete, the reaction was stirred at -78° C. for 5 min. Then DMF (5.1 g, 0.070 mol) was cannulated into the reaction mixture which was allowed to warm to ambient temperature and was stirred overnight. The reaction was quenched with water and extracted twice with diethyl ether. The organic extracts were combined, washed with twice with water and then brine and dried (MgSO4). The solution was filtered and concentrated to provide an oil which was purified on flash silica gel with 97.5:2.5 hexanes:diethyl ether to give 1.66 g (25%) of 2-ethylthiophene-3-carboxaldehyde, B7. The 1H NMR in CDCl3 supported the desired product structure. ##STR55##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A7
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5.1 g
Type
reactant
Reaction Step Three

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